3,3a,4,5,6,7-Hexahydro-2H-indole-2-carboxylic acid;hydrochloride
Overview
Description
3,3a,4,5,6,7-Hexahydro-2H-indole-2-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 87624-25-7 . It has a molecular weight of 203.67 .
Molecular Structure Analysis
The IUPAC name for this compound is 2,3,4,5,6,7-hexahydro-1H-indole-2-carboxylic acid hydrochloride . The InChI code for this compound is 1S/C9H13NO2.ClH/c11-9(12)8-5-6-3-1-2-4-7(6)10-8;/h8,10H,1-5H2,(H,11,12);1H .Physical And Chemical Properties Analysis
The melting point of 3,3a,4,5,6,7-Hexahydro-2H-indole-2-carboxylic acid hydrochloride is between 179-182 degrees Celsius .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Hydroxyindole Carboxylic Acids : Research has been conducted on the synthesis of various hydroxyindole carboxylic acids, important in biology and medicine. These acids are synthesized from benzyloxyindoles, and their properties have been extensively studied, highlighting their significance in the metabolism of indole compounds in plants and animals (Marchelli, Hutzinger, & Heacock, 1969).
Synthesis of Indole-Benzimidazole Derivatives : Novel indole carboxylic acids have been synthesized and condensed with other compounds, demonstrating the versatility and importance of these acids in creating complex chemical structures (Wang, Liu, Xu, Jiang, & Kang, 2016).
Biomedical Research
Antiviral Activity Studies : Certain derivatives of indole-3-carboxylic acids have been studied for their antiviral properties. Specifically, some hydrochlorides of ethyl esters of these acids have shown efficacy against influenza A virus in cell cultures and in vivo models (Ivashchenko et al., 2014).
Novel Indole-2-carboxylic Acid Analogues : Research has developed novel derivatives of indole-2-carboxylic acid, with some showing potential antioxidant activity. These findings suggest a role for these compounds in therapeutic applications (Naik, Sharath, & Kumar, 2012).
Synthesis of Biologically Active Indolo Isoquinoline Derivatives : Indole-2-carboxylates have been used to create indolo isoquinoline derivatives, showcasing the potential of indole-2-carboxylic acids in synthesizing biologically significant compounds (Sharma, 2017).
Applications in Molecular Docking and Pharmacology
Molecular Docking Studies : Indole-2-carboxylic acids have been used in molecular docking studies to predict binding interactions with target proteins, signifying their potential in drug discovery and pharmaceutical research (Reddy et al., 2022).
Chemistry and Reactivity Analysis : The stability and reactivity of indole-2-carboxylic acid and its derivatives have been extensively analyzed, providing valuable insights into their potential use in pharmaceuticals and as intermediates in chemical syntheses (Murakami, 1987).
Safety and Hazards
properties
IUPAC Name |
3,3a,4,5,6,7-hexahydro-2H-indole-2-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c11-9(12)8-5-6-3-1-2-4-7(6)10-8;/h6,8H,1-5H2,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLGCMTNIIYTJDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC(CC2C1)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30740902 | |
Record name | 3,3a,4,5,6,7-Hexahydro-2H-indole-2-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30740902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
87624-25-7 | |
Record name | 3,3a,4,5,6,7-Hexahydro-2H-indole-2-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30740902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3a,4,5,6,7-hexahydro-2H-indole-2-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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